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molecular formula C10H8N4S B8533715 2-((Methylthio)(pyridin-3-ylamino)methylene)malononitrile

2-((Methylthio)(pyridin-3-ylamino)methylene)malononitrile

Cat. No. B8533715
M. Wt: 216.26 g/mol
InChI Key: HIXVLGAPGRNEFN-UHFFFAOYSA-N
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Patent
US09365556B2

Procedure details

Dissolved 2-cyano-3,3-bis(methylthio)acrylamide I-2 (1.0 g) in EtOH (15 mL), and heated to 75° C. until solids dissolved. 3-Aminopyridine (1.0 eq., 0.608 g) was then added and solution continued stirring for 2 days. Precipitate formed which was found to be product. Reaction was cooled to room temperature and filtered to obtain 2-((methylthio)(pyridin-3-ylamino)methylene)malononitrile as a yellow powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.608 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3](=[C:7]([S:10][CH3:11])SC)[C:4]([NH2:6])=O)#[N:2].[NH2:12][C:13]1[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=1>CCO>[CH3:11][S:10][C:7]([NH:12][C:13]1[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=1)=[C:3]([C:1]#[N:2])[C:4]#[N:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(C(=O)N)=C(SC)SC
Step Two
Name
Quantity
0.608 g
Type
reactant
Smiles
NC=1C=NC=CC1
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
solution continued stirring for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
Precipitate formed which
CUSTOM
Type
CUSTOM
Details
Reaction
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
CSC(=C(C#N)C#N)NC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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